molecular formula C9H10BrNO2 B2772973 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene CAS No. 1152552-75-4

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene

Cat. No.: B2772973
CAS No.: 1152552-75-4
M. Wt: 244.088
InChI Key: SDHKCPMUMRAEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromoethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene typically involves multiple steps, starting from simpler aromatic compounds. One common approach is to start with toluene, which undergoes nitration to introduce the nitro group. The resulting nitrotoluene is then subjected to bromination to introduce the bromoethyl group. The final step involves methylation to obtain the desired compound.

    Nitration: Toluene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrotoluene.

    Bromination: 4-nitrotoluene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoethyl group.

    Methylation: The final step involves methylation using methyl iodide and a base such as potassium carbonate to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under mild pressure.

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Major Products

    Substitution: Products include 4-(1-Azidoethyl)-1-methyl-2-nitrobenzene or 4-(1-Thioethyl)-1-methyl-2-nitrobenzene.

    Reduction: The major product is 4-(1-Bromoethyl)-1-methyl-2-aminobenzene.

    Oxidation: The major product is 4-(1-Bromoethyl)-1-carboxy-2-nitrobenzene.

Scientific Research Applications

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in studies to understand the interactions of aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-(1-Bromoethyl)-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bromoethyl group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The overall mechanism involves the activation of the benzene ring and subsequent reactions with nucleophiles or reducing agents.

Comparison with Similar Compounds

4-(1-Bromoethyl)-1-methyl-2-nitrobenzene can be compared with similar compounds such as:

    4-Bromo-1-methyl-2-nitrobenzene: Lacks the ethyl group, making it less reactive in substitution reactions.

    4-(1-Bromoethyl)-2-nitrotoluene: Similar structure but with different substitution patterns, leading to different reactivity.

    4-(1-Bromoethyl)-1-methylbenzene: Lacks the nitro group, making it less reactive in reduction reactions.

The uniqueness of this compound lies in its combination of substituents, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

4-(1-bromoethyl)-1-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHKCPMUMRAEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.